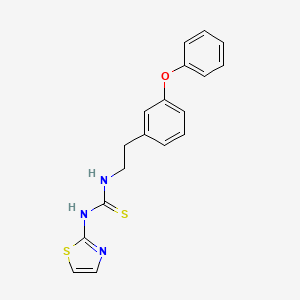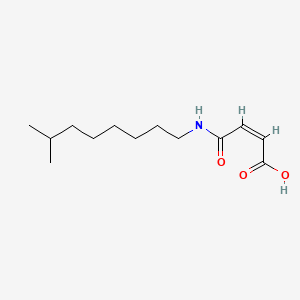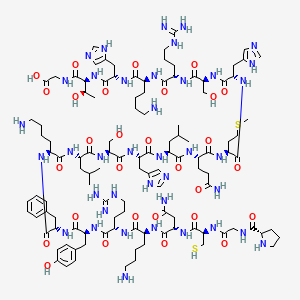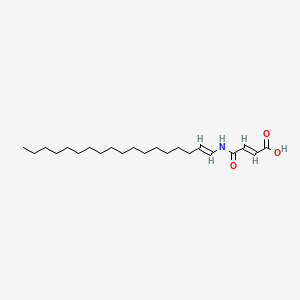
(1,2,3-Trimethylbut-3-enyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,3-Trimethylbut-3-enyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a (1,2,3-trimethylbut-3-enyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3-trimethylbut-3-enyl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with (1,2,3-trimethylbut-3-enyl) halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(1,2,3-Trimethylbut-3-enyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alkane using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
(1,2,3-Trimethylbut-3-enyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1,2,3-trimethylbut-3-enyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- (1,2,3-Trimethylbut-2-enyl)benzene
- (1,2,3-Trimethylbut-1-enyl)benzene
- (1,2,3-Trimethylbutyl)benzene
Uniqueness
(1,2,3-Trimethylbut-3-enyl)benzene is unique due to the position of the double bond in the (1,2,3-trimethylbut-3-enyl) group, which can influence its reactivity and interactions compared to its isomers. This structural feature may result in different chemical and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
85895-82-5 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC名 |
3,4-dimethylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h5-9,11-12H,1H2,2-4H3 |
InChIキー |
ZFZCDJRTJOBZBK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



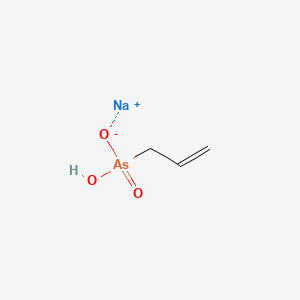
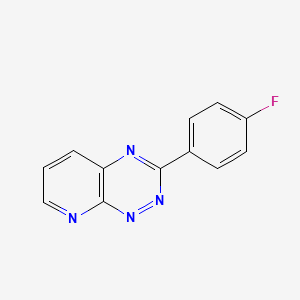
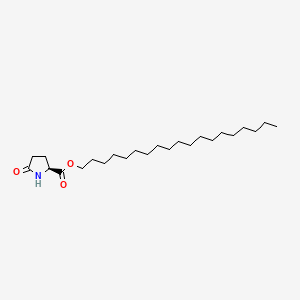
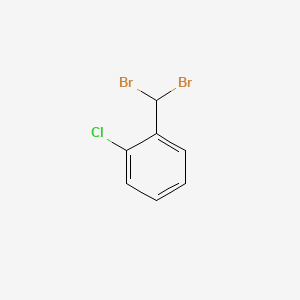
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)

